4-(Benzyloxy)-5-bromo-2-chloropyrimidine
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Overview
Description
4-(Benzyloxy)-5-bromo-2-chloropyrimidine is a halogenated pyrimidine derivative that is of interest due to its potential as a synthetic intermediate in the preparation of various heterocyclic compounds. Pyrimidine itself is a nitrogen-containing heterocycle that forms the backbone of many biological molecules, including nucleotides and several pharmaceuticals. The presence of halogen substituents on the pyrimidine ring, such as bromine and chlorine, makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyrimidines can be achieved through various methods. For instance, the synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involves an intramolecular Friedel-Crafts cyclization of chloropyrimidine derivatives . Another approach for synthesizing halogenated pyrimidines, such as 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, is through bromine-mediated oxidative cyclization . Additionally, direct synthesis from benzyl- and phenyl-malonyl chlorides with organic thiocyanates can yield 4,6-dichloropyrimidines . These methods highlight the diverse synthetic strategies that can be employed to create halogenated pyrimidines, which could be adapted for the synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines can be characterized by various spectroscopic techniques. For example, the structure of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a related compound, was determined by X-ray crystallography, revealing polymorphic forms and hydrogen bonding patterns . Similarly, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Halogenated pyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, they can participate in ring rearrangements, such as the Dimroth rearrangement , and can be used in cross-coupling reactions like the Kumada and Buchwald–Hartwig aminations . These reactions allow for the introduction of diverse functional groups, expanding the utility of the pyrimidine core in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds compared to their non-halogenated counterparts. The electronegativity of the halogens also affects the chemical reactivity, making the pyrimidine ring more susceptible to nucleophilic substitution reactions. The solubility of these compounds in organic solvents can vary depending on the nature and position of the substituents on the pyrimidine ring.
Scientific Research Applications
Application
This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
Method
The synthesis involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The resulting Schiff base ligands then coordinate with transition metal ions in a 1:1 molar ratio .
Results
The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .
2. Synthesis of Chalcone Derivatives
Application
4-(Benzyloxy)-5-chloro-2-hydroxy-3-iodophenyl is used in the synthesis of chalcone derivatives .
Method
The synthesis involves coupling 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) with aromatic substituted aldehydes .
Results
The synthesized chalcone derivatives were screened for antimicrobial activity .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chloro-4-phenylmethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOACTPILUWRCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444151 |
Source
|
Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-5-bromo-2-chloropyrimidine | |
CAS RN |
205672-19-1 |
Source
|
Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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